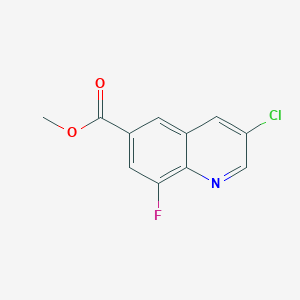![molecular formula C15H7NO4 B12859255 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound that combines the structural features of furan, naphthalene, and oxazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione typically involves the condensation of 1-hydroxy-2-aminonaphthalene with furoyl chloride in a 1-methyl-2-pyrrolidone medium . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation . These reactions typically occur at the furan ring, with the substituent entering the 2-position.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in the presence of a suitable solvent like acetic acid.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Formylation: Formyl chloride in the presence of a Lewis acid.
Acylation: Acyl chlorides in the presence of a base.
Major Products: The major products of these reactions are the corresponding substituted derivatives of this compound, with the substituents typically located at the 2-position of the furan ring.
Applications De Recherche Scientifique
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
- Naphtho[2,3-b]furan-4,9-dione
- 2-(2-Furyl)naphtho[1,2-d]oxazole
Comparison: 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione is unique due to its specific combination of furan, naphthalene, and oxazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H7NO4 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
2-(furan-2-yl)benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C15H7NO4/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H |
Clé InChI |
HACWFPLCUCZSBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)


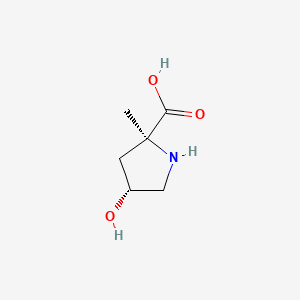

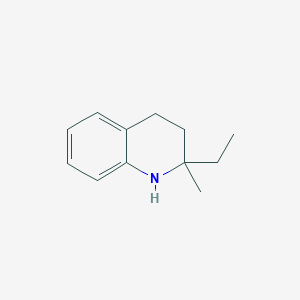
![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)

![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
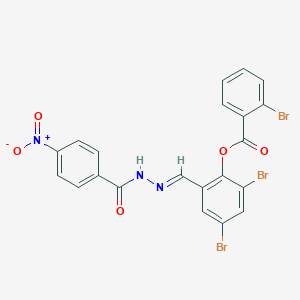
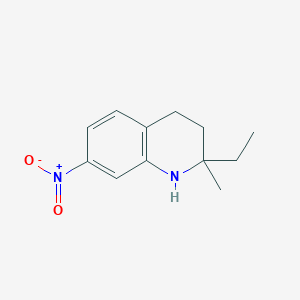
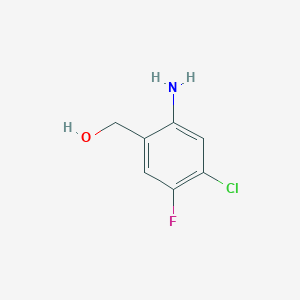
![2,4-Diiodobenzo[d]oxazole](/img/structure/B12859231.png)
